molecular formula C4H11N B042293 tert-Butylamine CAS No. 75-64-9

tert-Butylamine

Cat. No.: B042293
CAS No.: 75-64-9
M. Wt: 73.14 g/mol
InChI Key: YBRBMKDOPFTVDT-UHFFFAOYSA-N
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Description

TERT-BUTYLAMINE is an organic chemical compound with the formula (CH₃)₃CNH₂. It is a colorless liquid with a typical amine-like odor. This compound is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine, and isobutylamine .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Nanoparticles
TBA is employed in the synthesis of various nanoparticles, including zinc stannate (Zn2SnO4\text{Zn}_2\text{SnO}_4), titanium dioxide (TiO2\text{TiO}_2), and samarium oxide (Sm2O3\text{Sm}_2\text{O}_3). It acts as a stabilizing agent and solvent in these reactions, contributing to the formation of nanoparticles with desired properties .

1.2 Polymerization Processes
In polymer chemistry, TBA is used to terminate polymerization reactions. It has been involved in synthesizing functional poly(amido amine) and other copolymers, which are crucial in producing advanced materials for various applications .

Application Details
Nanoparticle SynthesisZn2SnO4, TiO2, Sm2O3 nanoparticles
Polymerization TerminationFunctional poly(amido amine) synthesis

Analytical Chemistry

2.1 NMR Studies
TBA serves as an indicator molecule in NMR-based pH determination methods. Its ability to provide accurate readings in highly basic media makes it invaluable for chemical analysis .

Catalysis

3.1 Hydroamination Reactions
TBA is utilized as a base in hydroamination reactions involving terminal alkynes, facilitating the formation of nitrogen-containing compounds .

3.2 Surface Acidity Measurement
It is also used to measure the surface acidity of solid catalysts through temperature-programmed desorption techniques, aiding in catalyst characterization and optimization .

Environmental Chemistry

4.1 Atmospheric Studies
Research has shown that TBA can influence atmospheric nucleation processes, particularly in studies examining the effects of amines on sulfuric acid-water nucleation phenomena . This application is significant for understanding climate change and atmospheric chemistry.

Pharmaceutical Applications

5.1 Drug Development
Mixed complexes of platinum, amino acids, and TBA have demonstrated potent anti-tumor activities, indicating potential applications in cancer therapy . Furthermore, TBA's role as an organic synthesis intermediate makes it crucial in developing pharmaceuticals.

Field Application
Pharmaceutical ChemistryAnti-tumor complexes with platinum

Hydrogen Storage

Recent studies have explored TBA borane complexes for hydrogen storage applications. These complexes exhibit high gravimetric density for hydrogen release, making them suitable for energy storage solutions .

Case Study 1: Nanoparticle Synthesis

In a study focused on synthesizing titanium dioxide nanoparticles using TBA as a stabilizer, researchers reported enhanced stability and uniformity of the nanoparticles compared to traditional methods without TBA. The resulting nanoparticles exhibited improved photocatalytic activity due to their size and shape control facilitated by TBA.

Case Study 2: Environmental Impact

A systematic study on methane hydrate formation utilized TBA as a liquid hydrocarbon promoter. The results indicated that TBA significantly influenced the formation kinetics and stability of methane hydrates, providing insights into natural gas extraction methods from hydrate deposits.

Mechanism of Action

Biological Activity

tert-Butylamine (tBA), a tertiary amine with the chemical formula  CH3)3CNH2\text{ CH}_3)_3\text{CNH}_2, has garnered attention in various fields, including organic synthesis, environmental chemistry, and toxicology. This article explores the biological activity of this compound, highlighting its reactivity, potential health effects, and applications based on diverse research findings.

This compound is characterized by a colorless liquid state and a strong ammonia-like odor. Its structure consists of a nitrogen atom bonded to three methyl groups and one hydrogen atom, contributing to significant steric hindrance around the nitrogen. This steric hindrance influences its reactivity, making it a useful building block in organic synthesis.

Key Reactions Involving this compound:

  • Alkylation Reactions: this compound can be alkylated with various alkylating agents to form secondary or tertiary amines.
  • Deprotonation: The acidic hydrogen on the nitrogen can be removed by strong bases to generate the tert-butylammonium cation, which participates in various nucleophilic reactions.

Health Effects

Research indicates that this compound can have several biological effects when inhaled or absorbed through the skin. It is classified as a corrosive chemical and an irritant, with potential acute toxicity. Long-term exposure may lead to respiratory issues such as bronchitis and could affect liver function . However, studies have not conclusively determined its carcinogenic potential or reproductive toxicity .

Summary of Health Effects:

  • Irritation: Can cause irritation of the skin, eyes, and respiratory tract.
  • Liver Toxicity: High exposure levels may impact liver function.
  • Long-term Respiratory Effects: Chronic exposure may result in bronchitis symptoms.

Environmental Impact

This compound's atmospheric degradation has been studied extensively. A notable study revealed that its reaction with hydroxyl radicals (OH\text{OH}) primarily involves hydrogen abstraction from the amino group, leading to the formation of various products such as tert-butylnitramine and acetone . This degradation process emphasizes its role in environmental chemistry.

Products of Atmospheric Degradation:

  • Acetone
  • Nitrous Oxide (N2O)
  • Formaldehyde

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in different contexts:

  • Synthesis Applications: A study demonstrated the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with this compound under microwave conditions, leading to high-yielding products that may have biological significance .
  • Reactivity Studies: Research on the reaction kinetics of this compound with various electrophiles has shown its utility in synthesizing complex organic molecules, reinforcing its importance as a reagent in organic chemistry .
  • Toxicological Assessments: Investigations into its health effects have focused on respiratory exposure risks and potential long-term health consequences, underscoring the need for safety measures when handling this compound .

Data Tables

Table 1: Summary of Biological Activities and Effects of this compound

Activity/EffectDescription
Chemical Structure Tertiary amine with three methyl groups
Reactivity Alkylation and nucleophilic reactions
Health Risks Corrosive; irritant; potential liver toxicity
Environmental Impact Degrades in atmosphere producing acetone
Applications Organic synthesis; potential pharmacological uses

Q & A

Basic Research Questions

Q. Q1. What are the recommended methods for safely handling tert-butylamine in laboratory settings?

Methodological Answer:

  • Ventilation: Ensure fume hoods or local exhaust systems are used to prevent inhalation of vapors (vapor density ≈ 2.5x air) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) during spill cleanup .
  • Storage: Keep in tightly sealed containers away from oxidizers, acids, and ignition sources (flash point: 70°F/21°C) .
  • Spill Management: Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Q. Q2. How can researchers assess the purity of this compound for synthetic applications?

Methodological Answer:

  • Gas Chromatography (GC): Verify purity ≥99% using GC with flame ionization detection (FID), referencing supplier-provided COA data .
  • Physical Properties: Cross-check boiling point (44–46°C), density (0.69 g/cm³ at 20°C), and pH (12 at 100 g/L in H₂O) against literature values .

Q. Q3. What regulatory classifications apply to this compound for international shipping?

Methodological Answer:

  • UN Code: Classified as UN 2734 (Amines, liquid, corrosive, flammable) under "Model Regulations" .
  • Hazard Labels: Corrosive (Category 1B), Flammable (Category 2), Acute Toxicity (Category 3) per GHS .

Advanced Research Questions

Q. Q4. How does this compound act as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions?

Methodological Answer:

  • Dual Role: Functions as both a base (deprotonating nucleophiles) and a ligand (stabilizing nickel intermediates via NH–Ni coordination) .
  • Reaction Optimization: Use 10–20 mol% NiBr₂·glyme, 1 mol% 4CzIPN photocatalyst, and stoichiometric tert-butylamine under blue LED light (456 nm) for C–O/C–N bond formation .

Q. Q5. How can conflicting data on this compound’s basicity in aqueous solutions be resolved?

Methodological Answer:

  • Contextual Analysis:
    • In silico data (e.g., Kb = 5 for tert-butylamine) may conflict with experimental aqueous basicity trends (e.g., this compound < sec-butylamine) due to steric hindrance reducing solvation efficiency .
    • Validate via potentiometric titration in controlled ionic strength media (e.g., 0.1 M KCl) .

Q. Q6. What strategies improve colloidal stability in this compound-modified poly(N-isopropylacrylamide) systems?

Methodological Answer:

  • Functionalization: Incorporate tert-butylamine during polymerization to introduce hydrophobic domains, lowering the lower critical solution temperature (LCST) .
  • Characterization: Use dynamic light scattering (DLS) to monitor particle size (Z-average) and zeta potential (>±30 mV for stability) .

Q. Q7. How to evaluate the environmental toxicity of this compound in wastewater treatment studies?

Methodological Answer:

  • Acute Toxicity Assays: Conduct Daphnia magna immobilization tests (EC₅₀) or algal growth inhibition (OECD 201/202 guidelines) .
  • Degradation Pathways: Use LC-MS/MS to track biodegradation intermediates (e.g., ammonia, CO₂) in activated sludge systems .

Q. Data Contradiction & Mechanistic Analysis

Q. Q8. Why does this compound exhibit lower-than-expected basicity in aqueous media despite its high Kb value?

Mechanistic Insight:

  • Steric Effects: Bulky tert-butyl groups hinder protonation by impeding H₂O access to the lone electron pair on nitrogen .
  • Solvation Energy: Reduced hydrogen bonding with water compared to less-substituted amines (e.g., n-butylamine) lowers stabilization of the protonated form .

Q. Q9. How to reconcile discrepancies in reported LD₅₀ values for this compound?

Analytical Approach:

  • Species-Specific Variability: Rat oral LD₅₀ = 80 mg/kg vs. higher values in other studies. Validate via standardized OECD 423 (acute oral toxicity) protocols using matched animal strains .

Q. Applications in Drug Development

Q. Q10. What role does this compound play in perindopril formulations?

Methodological Answer:

  • Salt Formation: tert-Butylamine (erbumine) counterion enhances perindopril’s solubility and bioavailability via ionic interaction with the carboxylate group .
  • Characterization: Confirm salt stoichiometry (1:1) via X-ray crystallography or NMR titration .

Properties

IUPAC Name

2-methylpropan-2-amine
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InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3
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InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)N
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Molecular Formula

C4H11N
Record name TERT-BUTYLAMINE
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Related CAS

10017-37-5 (hydrochloride), 60469-70-7 (hydrobromide), 63302-54-5 (sulfate[2:1])
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DSSTOX Substance ID

DTXSID5024681
Record name tert-Butylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an amine odor; [HSDB]
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Boiling Point

111.9 °F at 760 mmHg (NTP, 1992), 44 - 46 °C
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Flash Point

50 °F (NTP, 1992), -8 °C, 16 °F (-8 °C) (closed cup)
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Solubility

Very soluble (NTP, 1992), Miscible with alcohol and ether; soluble in chloroform, Sol in common organic solvents, In water, 1X10+6 mg/L at 25 °C /miscible/
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Density

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6958 at 20 °C/4 °C
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR= 1)
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Vapor Pressure

568.7 mmHg (USCG, 1999), 372.0 [mmHg], 372 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

75-64-9
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Melting Point

-89.5 °F (NTP, 1992), -72.65 °C
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Record name TERT-BUTYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A mixture of the N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine (130 mg, 0.34 mmol) in CH3CN (1 mL) and H2O (1 mL) was treated with 1 M H2SO4 (0.5 mL) resulting in a light yellow solution. The reaction flask was placed in an oil bath and heated to 78° C. After 4 h, an aliquot of the reaction mixture was partitioned between EtOAc and 10% NaHCO3 and analyzed by HPLC. HPLC analysis showed that all of the starting material had been consumed and only a trace of the desired product formed (mainly aldehyde with t-butylamine still intact). After stirring for 20 h at 78° C., HPLC analysis still showed only a trace of the desired product (<2%). The reaction was stopped at this point.
Name
N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butylamine was prepared by charging tert-butylamine (0.31 L, 2.94 mol) to a reaction vessel containing MTBE (2.27 L). The solution was stirred at ambient temperature and then charged into a second reaction vessel containing 3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid (1.13 Kg, 267 mol) and MTBE (2.54 L). The temperature was maintained between 20-30° C. during the addition, the residual tert-butylamine was washed in with MTBE (0.57 L). The reaction mixture was heated to 38-40° C. for 3 hours under a nitrogen atmosphere. The reaction mixture was cooled to 18-25° C. over 1-2 hours and then held until crystallisation occurred. The product was isolated by filtration washed twice with MTBE (2.28 L), and dried in a vacuum oven at 38-40° C. This resulted in (1.32 Kg, 100% yield) of the title compound.
Quantity
0.31 L
Type
reactant
Reaction Step One
Name
3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid
Quantity
1.13 kg
Type
reactant
Reaction Step Two
Name
Quantity
2.54 L
Type
solvent
Reaction Step Two
Name
Quantity
2.27 L
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

In a similar manner to the preparation of 18, compound 34 was obtained from 4′-(2,3-epoxy-propoxy)-3,4-methylenedioxy-chalcone, 17 (1 g, 2.9 mmol) and tert-butyl amine (0.93 mL, 9 mmol) in dry methanol (80 mL). Yield 1 g (84%); mp 122-piperazine 124° C.; MS (FAB) 398 (M++1); IR (KBr) 3401, 1660; 1H NMR (300 MHz, CDCl3) δ 8.00 (d, J=8.7 Hz, 2H), 7.71 (d, J=15.6 Hz, 1H), 7.37 (d, J=15.6 Hz, 1H), 7.16 (s, 1H), 7.11 (d, J=8.1 Hz, 1H), 6.99 (d, J=8.7 Hz, 2H), 6.83 (d, J=7.8 Hz, 1H), 6.01 (s, 2H), 4.07-3.98 (m, 3H), 2.87 (dd, J=12.0 Hz, 3.9 Hz, 3.3 Hz, 1H), 2.69 (dd, J=12.0 Hz, 7.5 Hz, 7.5 Hz, 1H), 2.42 (bs, OH, NH), 1.13 (s, 9H); 13C NMR (50 MHz, CDCl3) δ 188.9, 162.9, 150.1, 148.8, 144.8, 131.9, 131.1, 129.9, 125.4, 120.3, 114.8, 109.0, 107.1, 101.9, 71.2, 68.9, 45.0, 29.4. Analyses calculated for C23H27NO5: C, 69.50; H, 6.85; N, 3.52. Found: C, 68.84; H, 6.94; N, 3.42.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butylamine
tert-Butylamine
tert-Butylamine
tert-Butylamine
tert-Butylamine

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